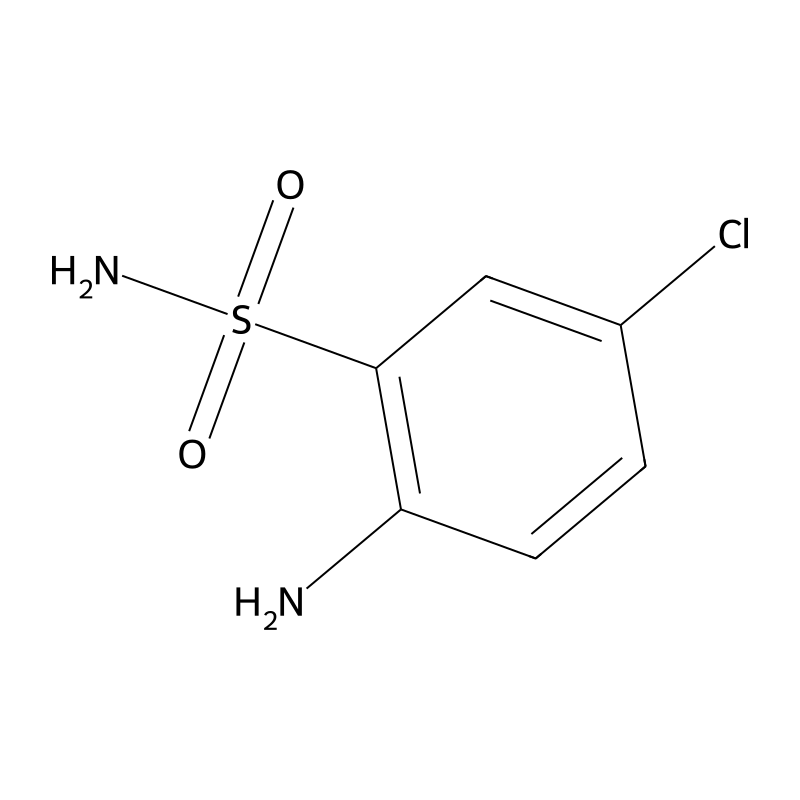

2-Amino-5-chlorobenzenesulfonamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-Amino-5-chlorobenzenesulfonamide, with the chemical formula and CAS number 5790-69-2, is a sulfonamide compound characterized by the presence of an amino group and a chlorobenzene moiety. This compound is notable for its role in biochemical processes, particularly as an inhibitor of certain enzymes involved in bacterial folic acid synthesis. It is structurally related to p-aminobenzoic acid, acting as a competitive antagonist in various biological systems.

- Substitution Reactions: The amino group can engage in nucleophilic substitution reactions.

- Oxidation and Reduction: The compound can undergo oxidation or reduction under specific conditions.

Common Reagents and Conditions- N-chlorosuccinimide: Used for chlorination reactions.

- Hydrogen Gas with Raney Nickel: Employed for reduction reactions.

Major Products

The reactions typically yield various substitution products depending on the substituents introduced, as well as reduced products derived from 2-nitro-5-chlorobenzenesulfonamide .

2-Amino-5-chlorobenzenesulfonamide exhibits significant biological activity primarily through its inhibition of enzymes such as dihydropteroate synthetase and carbonic anhydrase. Its mechanism of action involves:

- Inhibition of Bacterial Growth: By mimicking p-aminobenzoic acid, it disrupts folic acid synthesis in bacteria, leading to inhibited growth and replication.

- Modulation of AMPA Receptors: This compound enhances synaptic transmission by inhibiting AMPA receptor desensitization, impacting cognitive functions and cell signaling pathways .

Several methods exist for synthesizing 2-amino-5-chlorobenzenesulfonamide:

- Chlorination Method: Chlorination of 2-aminobenzenesulfonamide using N-chlorosuccinimide in chloroform at reflux temperature for several hours, followed by purification through column chromatography.

- Reduction Method: Industrially, it can be synthesized by reducing 2-nitro-5-chlorobenzenesulfonamide using hydrogen gas in the presence of Raney nickel catalyst .

The applications of 2-amino-5-chlorobenzenesulfonamide are diverse:

- Pharmaceuticals: Used in the development of antibiotics due to its antibacterial properties.

- Biochemical Research: Serves as a tool for studying enzyme inhibition and cellular signaling mechanisms.

- Chemical Manufacturing: Acts as an intermediate in the synthesis of various chemical compounds .

Research indicates that 2-amino-5-chlorobenzenesulfonamide interacts with various biological molecules, influencing cellular processes. Its interactions with AMPA receptors are particularly noteworthy, as they enhance synaptic plasticity and cognitive functions. Additionally, its role in inhibiting bacterial enzymes makes it a valuable compound for further studies in antibiotic development .